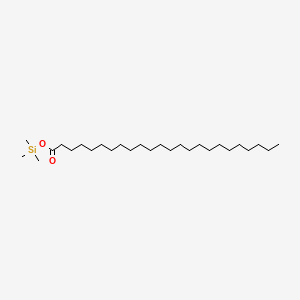

Trimethylsilyl tetracosanoate

Description

Trimethylsilyl tetracosanoate is a silyl ester derivative of tetracosanoic acid (a C24 saturated fatty acid). Its molecular formula is C₂₇H₅₆O₂Si, with a molecular weight of 440.88 g/mol. The compound is formed by replacing the hydroxyl group of tetracosanoic acid with a trimethylsilyl (-Si(CH₃)₃) group, enhancing its volatility for gas chromatography-mass spectrometry (GC-MS) analysis . It has been identified in plant extracts, such as Amomum nilgiricum rhizome, where it may contribute to bioactive properties .

Properties

CAS No. |

74367-37-6 |

|---|---|

Molecular Formula |

C27H56O2Si |

Molecular Weight |

440.8 g/mol |

IUPAC Name |

trimethylsilyl tetracosanoate |

InChI |

InChI=1S/C27H56O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-30(2,3)4/h5-26H2,1-4H3 |

InChI Key |

MFKGSZQXHZDMAM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl tetracosanoate can be synthesized through the reaction of tetracosanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the trimethylsilyl ester by neutralizing the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl tetracosanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Tetrabutylammonium fluoride (TBAF) or other fluoride sources.

Major Products Formed

Hydrolysis: Tetracosanoic acid and trimethylsilanol.

Oxidation: Silanols or siloxanes.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Trimethylsilyl tetracosanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of trimethylsilyl tetracosanoate involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical synthesis. This allows for selective reactions to occur without interference from other functional groups . Additionally, the trimethylsilyl group can enhance the volatility and stability of compounds, making them more amenable to analytical techniques such as gas chromatography .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations :

Chain Length and Saturation: this compound has a longer saturated chain (C24) compared to C18 derivatives like oleic acid TMS ester, increasing hydrophobicity and molecular weight . Unsaturated analogs (e.g., oleic acid TMS ester) exhibit lower molecular weights and altered physicochemical properties due to double bonds .

Functional Group Complexity: Trimethylsilyl 24-(trimethylsilyloxy)tetracosanoate contains both ester and ether silyl groups, enhancing its polarity compared to simpler TMS esters .

Physicochemical Properties

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.